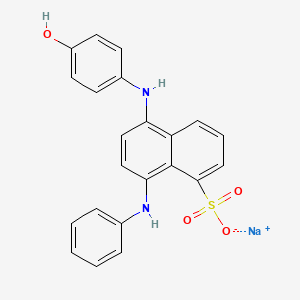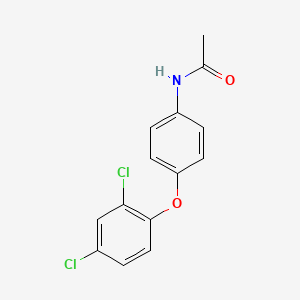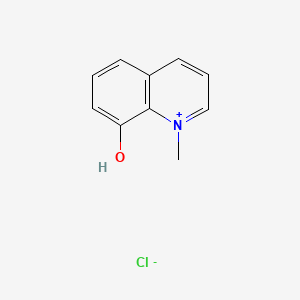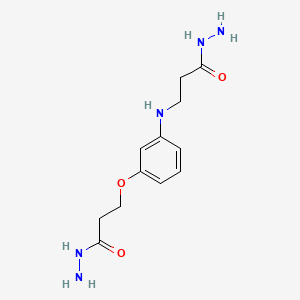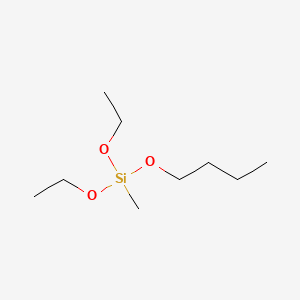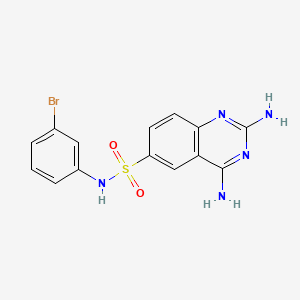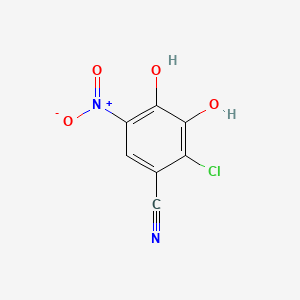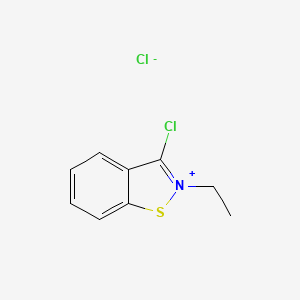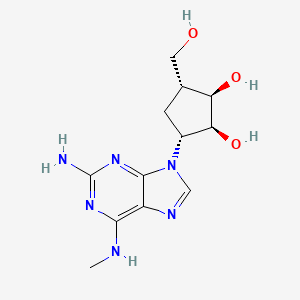
3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo a series of chemical transformations including alkylation, amination, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in the industrial production of such complex organic compounds.
化学反応の分析
Types of Reactions
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the cyclopentane moiety.
Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the purine ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: A purine nucleoside involved in various metabolic pathways.
Uniqueness
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is unique due to its specific substitution pattern on the purine ring and the presence of the hydroxymethyl group on the cyclopentane moiety. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
88801-88-1 |
|---|---|
分子式 |
C12H18N6O3 |
分子量 |
294.31 g/mol |
IUPAC名 |
(1R,2S,3R,5R)-3-[2-amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H18N6O3/c1-14-10-7-11(17-12(13)16-10)18(4-15-7)6-2-5(3-19)8(20)9(6)21/h4-6,8-9,19-21H,2-3H2,1H3,(H3,13,14,16,17)/t5-,6-,8-,9+/m1/s1 |
InChIキー |
ZEOVUQXXHQNNNC-GCXDCGAKSA-N |
異性体SMILES |
CNC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)CO |
正規SMILES |
CNC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C(C3O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


